1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

描述

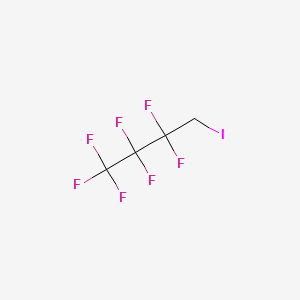

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane is a useful research compound. Its molecular formula is C4H2F7I and its molecular weight is 309.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane (C4H2F7I) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound features a complex structure characterized by the presence of seven fluorine atoms and one iodine atom. Its synthesis and applications are of significant interest in both chemical research and industrial applications.

The molecular weight of this compound is approximately 309.95 g/mol. It is classified as a member of the per- and polyfluoroalkyl substances (PFAS), known for their stability and resistance to degradation in the environment. The compound's structure allows it to interact with biological systems in various ways due to its lipophilicity and potential for halogen bonding.

The biological activity of this compound can be attributed to its unique structural features:

- Lipophilicity : The fluorinated groups enhance the compound's ability to penetrate lipid membranes, which may influence cellular uptake and distribution.

- Halogen Bonding : The iodine atom can participate in halogen bonding interactions with biological macromolecules such as proteins and nucleic acids.

These interactions may affect various biochemical pathways including enzyme activity and receptor binding.

Toxicological Studies

Research has indicated that compounds similar to this compound may exhibit toxicological effects. Studies have shown that exposure to PFAS compounds can lead to:

- Endocrine Disruption : Alterations in hormone levels and reproductive health.

- Immunotoxicity : Impaired immune responses.

- Carcinogenic Potential : Increased risk of certain cancers due to persistent exposure.

Case Study 1: Environmental Impact

A study examining the environmental persistence of PFAS compounds found that this compound could accumulate in aquatic ecosystems. The study highlighted the need for monitoring these compounds in water sources due to their potential bioaccumulation and toxicity to aquatic life.

Case Study 2: Pharmacological Applications

Research has explored the use of fluorinated compounds in drug development. A case study focused on the synthesis of novel pharmaceuticals using this compound as a building block demonstrated its utility in creating compounds with enhanced pharmacokinetic properties.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar fluorinated compounds:

| Compound | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | C4H2F7I | Lipophilic interactions | Moderate |

| 1H-Heptafluorobutyl iodide | C4H2F7I | Potential endocrine disruptor | High |

| Perfluorooctanoic acid (PFOA) | C8HF15O2 | Immunotoxic effects | Very High |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane, and what are their mechanistic considerations?

The synthesis of highly fluorinated iodides like this compound (CAS 374-98-1) typically involves halogen-exchange reactions or radical telomerization. For example, fluorinated precursors may undergo iodination via nucleophilic substitution (SN2) under anhydrous conditions, leveraging the electrophilicity of iodine sources like I₂ or HI. Reaction optimization requires strict control of moisture and temperature to avoid byproducts such as hydrofluoric acid or dehalogenated species . Characterization of intermediates via NMR and GC-MS is critical to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Key techniques include:

- NMR : To resolve fluorine environments and confirm substitution patterns.

- Mass Spectrometry (EI/CI) : For molecular ion identification and fragmentation analysis.

- X-ray Crystallography : To determine solid-state geometry, though challenges arise due to volatility and sensitivity to light/moisture .

- FT-IR : To detect C-I and C-F stretches (500–700 cm⁻¹ and 1000–1300 cm⁻¹, respectively). Purity assessment requires combined GC-MS and elemental analysis to quantify residual solvents or halogen impurities.

Q. What are the compound’s key physicochemical properties relevant to experimental handling?

Q. How do electronic effects of fluorine substituents influence the reactivity of the C-I bond in this compound?

The electron-withdrawing nature of fluorine increases the electrophilicity of the iodine atom, enhancing its susceptibility to nucleophilic attack (e.g., in cross-coupling reactions). However, steric hindrance from adjacent fluorines may reduce reaction rates. Computational studies (DFT) can model charge distribution and transition states, revealing competing pathways for substitution versus elimination. Experimental validation via kinetic studies under varying nucleophile concentrations is recommended .

Q. What strategies resolve contradictions in reported thermal stability data for perfluoroalkyl iodides?

Discrepancies often arise from impurities (e.g., trace moisture catalyzing decomposition) or methodological differences (e.g., heating rate in TGA). Researchers should:

- Compare decomposition onset temperatures using identical analytical setups (DSC/TGA under N₂ vs. air).

- Quantify hydrofluoric acid (HF) byproducts via ion chromatography to assess degradation pathways.

- Validate purity using NMR integration against internal standards .

Q. How can computational modeling predict the compound’s behavior in radical-mediated reactions?

Density Functional Theory (DFT) calculations can simulate bond dissociation energies (BDEs) for C-I and C-F bonds, guiding predictions of radical initiation thresholds. For example, the C-I BDE in this compound is expected to be ~45 kcal/mol, lower than non-fluorinated analogs, facilitating homolytic cleavage under UV light. Experimental validation via EPR spectroscopy to detect iodine-centered radicals is critical .

Q. Methodological Challenges and Solutions

Q. What are the best practices for handling air- and moisture-sensitive fluorinated iodides in kinetic studies?

- Use Schlenk lines or gloveboxes for reagent transfer.

- Employ deuterated solvents (e.g., CDCl₃) dried over molecular sieves.

- Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy to minimize exposure .

Q. How can researchers address low yields in fluorinated compound syntheses?

- Optimize stoichiometry of fluorinating agents (e.g., SF₄, HF-pyridine).

- Use phase-transfer catalysts (e.g., crown ethers) to enhance solubility of ionic intermediates.

- Explore microwave-assisted synthesis to reduce reaction times and side reactions .

Q. Data Interpretation and Validation

Q. What analytical approaches distinguish between structural isomers in fluorinated butane derivatives?

- Gas Chromatography (GC) with cryogenic trapping : Enhances separation of volatile isomers.

- 2D NMR (e.g., COSY, NOESY) : Resolves overlapping / signals.

- High-resolution MS : Differentiates isomers via exact mass (<1 ppm error) .

Q. How should researchers validate mechanistic hypotheses for iodine displacement reactions?

属性

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F7I/c5-2(6,1-12)3(7,8)4(9,10)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHPVXVEXINDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059912 | |

| Record name | Heptafluorobutyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-98-1 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-4-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAFLUOROBUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDK5P9UB6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。